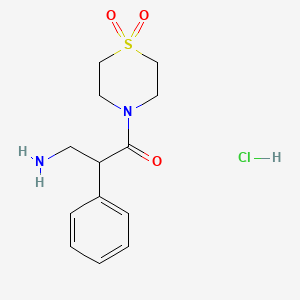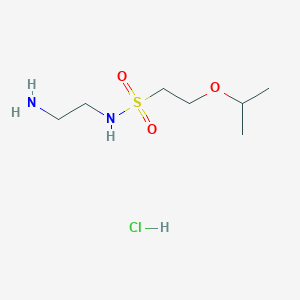
2-cyclopropyl-N-(3-pyridazin-3-yloxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-(3-pyridazin-3-yloxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and has been studied extensively for its ability to modulate the immune system.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines that play a role in the immune response. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are small proteins that are involved in the immune response and play a role in inflammation. By inhibiting JAKs, CP-690,550 can reduce the production of cytokines and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. This compound has been shown to reduce inflammation and prevent the progression of autoimmune diseases. Additionally, CP-690,550 has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. This compound has been extensively studied in preclinical models and has shown promising results for the treatment of autoimmune diseases. Additionally, CP-690,550 has a favorable safety profile in preclinical studies. However, there are limitations to the use of CP-690,550 in lab experiments. This compound is complex to synthesize and requires expertise in organic chemistry. Additionally, the use of CP-690,550 in lab experiments requires specialized equipment and facilities.
Orientations Futures
There are several future directions for the study of CP-690,550. One potential direction is the development of new formulations of CP-690,550 that can improve its efficacy and reduce its side effects. Additionally, further studies are needed to determine the optimal dosing and administration of CP-690,550 for the treatment of autoimmune diseases. Finally, the use of CP-690,550 in combination with other therapies for the treatment of autoimmune diseases should be explored further.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases. This compound has been extensively studied for its ability to modulate the immune system by inhibiting the activity of JAKs. While there are limitations to the use of CP-690,550 in lab experiments, there are several future directions for the study of this compound. Further research is needed to determine the optimal dosing and administration of CP-690,550 for the treatment of autoimmune diseases, and to develop new formulations that can improve its efficacy and reduce its side effects.
Méthodes De Synthèse
CP-690,550 is synthesized through a multi-step process involving the reaction of 3-pyridazinecarboxylic acid with cyclopropylamine. The resulting intermediate is then reacted with 3-chloro-4-fluoroaniline to form the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-cyclopropyl-N-(3-pyridazin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(9-11-6-7-11)17-12-3-1-4-13(10-12)20-15-5-2-8-16-18-15/h1-5,8,10-11H,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFCESBGVVUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC(=CC=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)

![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
![N-cyclopropyl-N-(1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7639002.png)

![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)